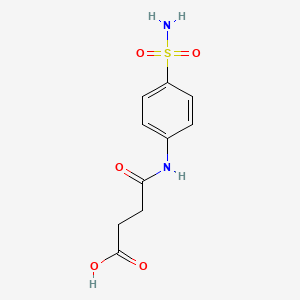
Heptacaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptacaine is synthesized through a multi-step process involving the reaction of heptyloxyphenylcarbamic acid with piperidinium chloride. The synthesis begins with the preparation of heptyloxyphenylcarbamic acid, which is then reacted with piperidinium chloride under controlled conditions to form this compound . The reaction typically requires specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process involves the use of high-purity reagents and solvents to achieve consistent quality. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to ensure its purity and potency .
Analyse Chemischer Reaktionen
Types of Reactions: Heptacaine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction can produce this compound alcohol .
Wissenschaftliche Forschungsanwendungen
Heptacaine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of local anesthetics and their interactions with biological membranes .
Biology: In biological research, this compound is employed to investigate its effects on nerve cells and its potential as a neuroprotective agent .
Medicine: Medically, this compound is used for local anesthesia in various surgical procedures. Its long-acting effects make it particularly useful in procedures requiring prolonged pain relief .
Industry: In the industrial sector, this compound is used in the formulation of topical anesthetic creams and gels. It is also studied for its potential use in developing new anesthetic drugs .
Wirkmechanismus
Heptacaine exerts its effects by blocking sodium ion channels on nerve cell membranes. This action prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. The molecular targets of this compound include specific sodium ion channel sites, which it binds to and inhibits . This inhibition reduces the passage of sodium ions through the channels, thereby blocking nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Heptacaine is unique among local anesthetics due to its long-acting effects and high potency. Similar compounds include:
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to this compound.
Bupivacaine: Known for its long-acting effects, similar to this compound, but with different pharmacokinetic properties.
Tetracaine: Another potent local anesthetic with a longer duration of action, but it is less commonly used than this compound.
This compound’s uniqueness lies in its specific chemical structure, which provides a balance between potency and duration of action, making it a valuable compound in various medical and research applications .
Eigenschaften
CAS-Nummer |
55792-21-7 |
|---|---|
Molekularformel |
C21H35ClN2O3 |
Molekulargewicht |
399.0 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-11-17-25-20-13-8-7-12-19(20)22-21(24)26-18-16-23-14-9-6-10-15-23;/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24);1H |
InChI-Schlüssel |
FPPCQURAUSZVBZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCCCC2.Cl |
Verwandte CAS-Nummern |
76629-85-1 (parent) |
Synonyme |
heptacaine N-(2-(2-heptyloxyphenylcarbamoyloxy)-ethyl)dimethylammonium chloride N-(2-(2-heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)
![N-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1206735.png)




![N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)

![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)



